molecular formula C11H8N4 B11903167 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-24-2

3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11903167
CAS No.: 918485-24-2
M. Wt: 196.21 g/mol
InChI Key: SQDHRGOORALEHW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in the design of kinase inhibitors . Its close structural analogy to purine bases allows it to mimic ATP, facilitating potent interactions with the hinge region of various protein kinases . This compound is specifically utilized in biochemical research to develop and study potential therapeutic agents for oncology, with demonstrated activities against tropomyosin receptor kinases (TRKs) , B-Raf kinase , Abl kinase , and cyclin-dependent kinases (CDKs) . Beyond oncology, derivatives of this scaffold have shown a wide range of pharmacological activities in research settings, including antimicrobial and anti-inflammatory effects . The structure offers multiple sites for functionalization, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918485-24-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

3-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H8N4/c1-2-6-12-9(5-1)10-8-4-3-7-13-11(8)15-14-10/h1-7H,(H,13,14,15)

InChI Key

SQDHRGOORALEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CC=NC3=NN2

Origin of Product

United States

Preparation Methods

Condensation with Dicarbonyl Compounds

3-Amino-1H-pyrazole reacts with α,β-unsaturated carbonyl compounds (e.g., acetylenedicarboxylates) under acidic or basic conditions. For example, microwave-assisted reactions in tetrahydrofuran (THF) at 150°C for 30–50 minutes yield 3-substituted pyrazolo[3,4-b]pyridines with regioselectivity. The mechanism involves a Michael addition followed by intramolecular cyclization and dehydration (Scheme 1).

Optimization Data :

  • Solvent : THF > toluene > DMF (yields: 49–70%).

  • Temperature : 150°C optimal for minimizing byproducts (e.g., phthalimides).

Pyrazole Ring Formation via Preexisting Pyridine Intermediates

Alternative strategies build the pyrazole ring onto a functionalized pyridine. For instance, 2-aminonicotinic acid derivatives undergo cyclocondensation with hydrazines or hydroxylamine.

Hydrazine Cyclization

Reacting 2-cyanopyridine with hydrazine hydrate in ethanol under reflux forms the pyrazole ring. Substituents at the pyridine’s C3 position direct regioselectivity. For 3-(pyridin-2-yl) derivatives, pre-functionalization with acetyl or methylthio groups improves yield.

Example Protocol :

  • Starting Material : 2-Chloronicotinic acid (100.0 g, 0.64 mol).

  • Reagents : Thionyl chloride (250 mL), toluene.

  • Conditions : 90°C, 3 hours.

  • Yield : 72% after purification.

One-Pot Multicomponent Reactions

Recent advances employ one-pot syntheses to reduce step count and improve efficiency. A representative method combines 5-aminopyrazole, diketones, and aldehydes in acetic acid under microwave irradiation.

Key Findings :

  • Regioselectivity : Governed by steric and electronic effects of substituents.

  • Byproducts : Phthalimides (7a–f) form at higher temperatures.

Post-synthetic modifications enable introduction of the pyridin-2-yl group. For example, Suzuki-Miyaura coupling of halogenated pyrazolo[3,4-b]pyridines with 2-pyridinylboronic acids achieves aryl substitution.

Conditions :

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : DMF/H₂O (4:1).

  • Yield : 60–75%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Byproducts
Pyridine ring formation3-Aminopyrazole + diketonesTHF, 150°C, microwave49–70Phthalimides (10–15%)
Pyrazole ring formation2-Chloronicotinic acidThionyl chloride, 90°C67–72Sulfur oxides
One-pot multicomponent5-Aminopyrazole + aldehydesAcetic acid, 120°C55–65Unreacted amines
Suzuki coupling6-Bromo derivativePd catalyst, DMF/H₂O60–75Homocoupling products

Challenges and Optimization Strategies

  • Regioselectivity : Steric hindrance at C3 of pyridine directs substitution patterns. Methyl groups at R₃ improve yield by 20% compared to hydrogen.

  • Purification : Flash chromatography (CH₂Cl₂/CH₃OH 40:1) effectively isolates products.

  • Scalability : Batch reactions in toluene or THF are preferable for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Synthesis of 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

The synthesis of this compound typically involves the cyclization of appropriate precursors. Various synthetic methods have been reported, including:

  • Condensation reactions : Utilizing starting materials such as pyridines and hydrazones.
  • Catalytic methods : Employing metal-organic frameworks as catalysts to facilitate the formation of pyrazolo[3,4-b]pyridines with high efficiency and selectivity .

Anticancer Properties

Research has demonstrated that pyrazolo[3,4-b]pyridines exhibit significant anticancer activity. For instance:

  • Tyrosine Kinase Inhibitors : Compounds within this class have been investigated for their ability to inhibit various tyrosine kinases, which are crucial in cancer cell signaling pathways. A review noted that several derivatives showed promising results in preclinical studies .

Neurological Applications

Recent studies have highlighted the potential of this compound as a probe for Alzheimer's disease:

  • Binding to Amyloid Plaques : Novel derivatives have demonstrated selective binding to amyloid plaques in brain slices from Alzheimer's patients, indicating their potential use in diagnostic imaging .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing novel pyrazolo[3,4-b]pyridines through a modified Wittig reaction. The resulting compounds exhibited unique photophysical properties and high affinity for β-amyloid plaques . The characterization involved various spectroscopic techniques confirming the successful formation of the desired structure.

Case Study 2: Anticancer Activity Assessment

Another research effort evaluated the anticancer efficacy of a series of 1H-pyrazolo[3,4-b]pyridines against different cancer cell lines. The findings indicated that certain substitutions at the C3 and C4 positions significantly enhanced cytotoxicity . This study underscores the importance of structural modifications in optimizing biological activity.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of tyrosine kinases; cytotoxic effects
Neurological ApplicationsBinding affinity for amyloid plaques
Synthesis TechniquesCatalytic methods using metal-organic frameworks

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Substituent Variations

The pharmacological profile of pyrazolo[3,4-b]pyridines is highly dependent on substituent type and position. Key analogues include:

  • APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine): A potent Kit kinase inhibitor with a 4-fluorophenyl group at C3 and dimethoxyphenyl at C6, demonstrating substituent-driven selectivity .
  • 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine : The electron-withdrawing CF3 and Br groups at C3/C4 enhance stability and modulate enzyme interactions in drug discovery .
  • 3-Amino-1H-pyrazolo[3,4-b]pyridine: The amino group at C3 facilitates hydrogen bonding, contributing to MELK kinase inhibition .

Tautomerism and Reactivity

Pyrazolo[3,4-b]pyridines exist as 1H- or 2H-tautomers, influencing reactivity and biological interactions. The 1H-tautomer (as in the target compound) is predominant, favoring planar conformations for protein binding . In contrast, 2H-tautomers may exhibit altered solubility or metabolic stability.

Pharmacological Activity Comparison

Kinase Inhibition

  • Target Compound : Predicted to inhibit CDKs or RTKs due to pyridin-2-yl's affinity for ATP-binding pockets, akin to CDK2/9 inhibitors (e.g., Compound 31, IC50 = 0.36 µM) .
  • APcK110 : Inhibits Kit kinase (IC50 < 100 nM), leveraging fluorophenyl for hydrophobic interactions .
  • sGC Stimulators: 3-(4-amino-5-cyclopropylpyrimidin-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine activates soluble guanylyl cyclase, reversing Aβ-induced synaptic impairment .

Anticancer and Antimicrobial Activity

  • 3-Methyl-5-boronic ester derivatives : Used in Suzuki-Miyaura cross-coupling for targeted therapies .
  • Organometallic Complexes: 3-(1H-benzimidazol-2-yl) derivatives coordinate with metals (e.g., Ru, Os), enhancing cytotoxicity .

Physicochemical Properties

Property 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine 4-Bromo-3-CF3 Analogue 3-Amino Derivative
LogP ~2.1 (moderate polarity) ~3.5 (lipophilic) ~1.8 (hydrophilic)
Solubility (mg/mL) ~0.5 (aqueous) <0.1 ~1.2
pKa ~4.9 (pyridine N) ~3.8 (CF3 deactivation) ~6.2 (amine)

Biological Activity

Introduction

3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. These compounds have been investigated for their potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both a pyrazole and a pyridine ring. Its unique structural characteristics contribute to its biological activity.

Structural Formula

C11H8N4\text{C}_{11}\text{H}_8\text{N}_4

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These findings suggest that modifications to the compound's structure can enhance its antiproliferative activity, particularly through the introduction of hydroxyl groups which have been shown to lower IC50 values significantly .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of cyclin-dependent kinases (CDKs). Specifically, it has demonstrated selective inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Neuroprotective Activity

Beyond its anticancer properties, this compound has also shown potential in neuroprotection. Recent studies indicate that certain derivatives of pyrazolo[3,4-b]pyridines exhibit high affinity for β-amyloid plaques associated with Alzheimer's disease. The ability to bind selectively to these plaques opens avenues for developing diagnostic probes for Alzheimer's .

Study on Antiproliferative Activity

In a comprehensive study involving over 652 articles on pyridine derivatives, researchers found that compounds similar to this compound exhibited enhanced antiproliferative activity when hydroxyl groups were present at specific positions on the ring structure . The study analyzed various derivatives and their effects on different cell lines, confirming the importance of structural modifications in enhancing biological activity.

Evaluation Against TRKA Kinase

Another significant investigation focused on the inhibitory effects of synthesized pyrazolo[3,4-b]pyridine derivatives against tropomyosin receptor kinase A (TRKA), which is implicated in several cancers. Among the synthesized compounds, some exhibited nanomolar inhibitory activities against TRKA, showcasing their potential as targeted cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine?

The synthesis typically involves condensation reactions between pyrazole-amine precursors and ketones or aldehydes under acid catalysis. For example:

  • Method 1 : Reacting 1,3-diphenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in anhydrous toluene using trifluoroacetic acid (TFA) as a catalyst under reflux conditions .
  • Method 2 : Cyclization of substituted pyridine derivatives with iodinated intermediates, as seen in the synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine via halogenation and cross-coupling reactions .

Key considerations include solvent choice (e.g., toluene for reflux stability), catalyst efficiency (TFA vs. Lewis acids), and purification via silica gel chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray crystallography : Resolves fused pyrazole-pyridine ring systems and substituent positions (e.g., 3-iodo derivatives in ) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity, such as distinguishing between N1 and N2 substitutions in the pyrazole ring .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for kinase inhibition?

Molecular docking and dynamics simulations are critical for optimizing FGFR kinase inhibitors. For example:

  • Substituent positioning : Electron-withdrawing groups (e.g., CF₃) at the pyridine ring enhance binding affinity by forming hydrophobic interactions with FGFR's ATP-binding pocket .
  • Free energy calculations : Predict binding energies (ΔG) to rank derivatives. highlights derivatives with IC₅₀ values <10 nM via selective substitutions .

Q. What strategies resolve contradictions in biological activity data among derivatives?

Address discrepancies using:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., FGFR1 kinase assays) with cell viability tests to confirm target specificity .
  • Structural validation : X-ray crystallography of ligand-protein complexes (e.g., PDB ID A1BQ7 in ) identifies steric clashes or non-covalent interactions missed in docking .
  • Purity validation : HPLC or LC-MS ensures synthetic byproducts (e.g., regioisomers) do not skew activity results .

Q. How do phosphoramidate modifications impact physicochemical properties?

Introducing phosphoramidate groups (e.g., at the pyridine nitrogen) improves:

  • Solubility : Polar phosphate groups enhance aqueous solubility for in vivo studies.
  • Metabolic stability : Phosphoramidates resist enzymatic hydrolysis compared to ester derivatives .
  • Bioavailability : demonstrates increased cellular uptake in pharmacokinetic models .

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